molecular formula C18H22N2 B14747735 (2S,5S)-2,5-dibenzylpiperazine

(2S,5S)-2,5-dibenzylpiperazine

Cat. No.: B14747735
M. Wt: 266.4 g/mol
InChI Key: MHZXGSQZAQYQPG-ROUUACIJSA-N
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Description

Xenocockiamide A is a piperazine alkaloid derived from the fungus Aspergillus hancockii. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of certain malignancies that are resistant to conventional drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xenocockiamide A involves the conversion of two molecules of L-phenylalanine to the intermediary piperazine compound. This process is facilitated by non-ribosomal peptide synthetases and reductases. The intermediary piperazine is then subjected to a series of hydroxylations and O-methylations to produce Xenocockiamide A .

Industrial Production Methods

Industrial production of Xenocockiamide A typically involves fermentation processes using Aspergillus hancockii. The fermentation conditions, including pH, temperature, and nutrient availability, are optimized to maximize the yield of Xenocockiamide A .

Chemical Reactions Analysis

Types of Reactions

Xenocockiamide A undergoes various chemical reactions, including:

    Oxidation: Hydroxylation reactions facilitated by cytochrome P450 monooxygenases.

    Reduction: Reductive amination reactions.

    Substitution: N-cinnamoylation reactions.

Common Reagents and Conditions

    Oxidation: Cytochrome P450 monooxygenases, molecular oxygen.

    Reduction: Reductases, NADPH.

    Substitution: Cinnamic acid, non-ribosomal peptide synthetases.

Major Products Formed

The major products formed from these reactions include various hydroxylated and methylated derivatives of Xenocockiamide A, such as hancockiamide D .

Scientific Research Applications

Xenocockiamide A has several scientific research applications:

    Chemistry: Used as a model compound to study piperazine alkaloid biosynthesis.

    Biology: Investigated for its role in fungal metabolism and secondary metabolite production.

    Medicine: Explored for its potential as an antitumor agent due to its cytotoxic activity against certain cancer cell lines.

    Industry: Potential use in the development of bio-pesticides due to its antimicrobial properties

Mechanism of Action

Xenocockiamide A exerts its effects through multiple molecular targets and pathways. It is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The exact molecular targets are still under investigation, but it is thought to interact with key enzymes involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    Hancockiamide D: Another piperazine alkaloid with similar biosynthetic pathways.

    Xenocoumacin 1 and Xenocoumacin 2: Antimicrobial compounds produced by Xenorhabdus nematophila.

Uniqueness

Xenocockiamide A is unique due to its specific hydroxylation and methylation patterns, which confer distinct biological activities compared to other piperazine alkaloids. Its potential therapeutic applications, particularly in oncology, make it a compound of significant interest .

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

(2S,5S)-2,5-dibenzylpiperazine

InChI

InChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1

InChI Key

MHZXGSQZAQYQPG-ROUUACIJSA-N

Isomeric SMILES

C1[C@@H](NC[C@@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1C(NCC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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